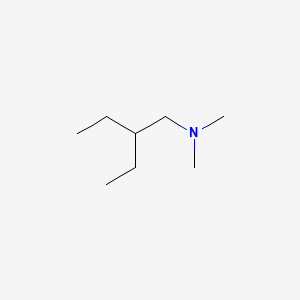

2-Ethyl-N,N-dimethylbutylamine

Description

Overview of Structural Complexity in Branched Alkylamines

The synthesis of branched alkylamines, particularly those with a stereocenter at the α-position to the nitrogen (the α-carbon is bonded to three other carbon atoms), presents a significant synthetic challenge. cam.ac.ukacs.org This structural complexity, stemming from steric hindrance around the nitrogen atom, often complicates traditional amine synthesis methods like carbonyl reductive amination (CRA). acs.orgnih.gov The formation of sterically encumbered imine or iminium ion intermediates can be energetically unfavorable, leading to low yields or reaction failure. nih.govrsc.org

Molecules that feature an α-trialkyl-α-tertiary amine motif are particularly challenging to access but provide entry into valuable and biologically relevant chemical spaces. acs.org The development of methods to overcome these hurdles is a central focus of modern synthetic chemistry, as these complex amines are key for modulating the physical properties of biologically active molecules. chemrxiv.org

Evolution of Research Trends in Amine Chemistry

Research in amine synthesis has evolved considerably over the years. solubilityofthings.comijrpr.com Classical methods such as the alkylation of amines and reductive amination have been the workhorses for decades. ijrpr.comacs.org However, the increasing demand for more complex and structurally diverse amines has spurred the development of new synthetic strategies. acs.org

Recent trends emphasize the use of transition-metal catalysis, including powerful cross-coupling reactions like the Buchwald-Hartwig amination, for the formation of C-N bonds. rsc.orgijrpr.com Furthermore, visible-light-mediated photocatalysis has emerged as a mild and efficient tool for generating amine derivatives, enabling reactions that were previously difficult to achieve. cam.ac.ukacs.org A significant push towards sustainability is also evident, with a growing interest in developing greener synthetic processes, utilizing biocatalysts, and deriving amines from renewable resources. diplomatacomercial.comrawsource.com Atom-economic reactions like the hydroaminoalkylation of alkenes, which add an amine's α-C-H bond across a double bond, represent the cutting edge of efficient amine synthesis. nih.gov

Research Landscape of 2-Ethyl-N,N-dimethylbutylamine within the Broader Tertiary Amine Context

Dedicated research focusing exclusively on 2-Ethyl-N,N-dimethylbutylamine is limited in publicly accessible literature. Its primary presence is within chemical databases and supplier catalogs. nih.govchemsrc.comchemspider.com However, its structure places it firmly within the class of branched tertiary alkylamines, making it a relevant, albeit understudied, example.

The compound, with its ethyl branch at the second position of the butyl chain, presents a moderate level of steric hindrance. Its synthesis could potentially be achieved through established methods for tertiary amines, such as the reductive amination of 2-ethylbutanal (B1361351) with dimethylamine (B145610) or the alkylation of N,N-dimethyl-2-ethylbutylamine. More advanced, modern methods like the titanium-catalyzed hydroaminoalkylation of an alkene such as 1-hexene (B165129) with dimethylamine could also be envisioned as a potential synthetic route. nih.gov

While specific applications are not widely documented, it has been cited in patent literature concerning the preparation of amine oxides, where tertiary amines are oxidized using reagents like hydrogen peroxide. google.com The physical and chemical properties of 2-Ethyl-N,N-dimethylbutylamine are well-defined, providing the foundational data necessary for its potential use in synthetic or materials science research.

Chemical Properties of 2-Ethyl-N,N-dimethylbutylamine

| Property | Value | Source |

| IUPAC Name | 2-ethyl-N,N-dimethylbutan-1-amine | nih.gov |

| Molecular Formula | C8H19N | nih.gov |

| Molar Mass | 129.24 g/mol | nih.gov |

| CAS Number | 85996-37-8 | nih.gov |

| Boiling Point | 131.9°C at 760 mmHg | chemsrc.com |

| Density | 0.768 g/cm³ | chemsrc.com |

| Flash Point | 21.9°C | chemsrc.com |

Computed Molecular Descriptors for 2-Ethyl-N,N-dimethylbutylamine

| Descriptor | Value | Source |

| XLogP3-AA | 2.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Topological Polar Surface Area | 3.2 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

85996-37-8 |

|---|---|

Molecular Formula |

C8H19N |

Molecular Weight |

129.24 g/mol |

IUPAC Name |

2-ethyl-N,N-dimethylbutan-1-amine |

InChI |

InChI=1S/C8H19N/c1-5-8(6-2)7-9(3)4/h8H,5-7H2,1-4H3 |

InChI Key |

INQYGHQWXMXAIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CN(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl N,n Dimethylbutylamine

Nucleophilicity and Basicity of Branched Tertiary Amines in Organic Reactions

The reactivity of amines is fundamentally linked to the lone pair of electrons on the nitrogen atom, which allows them to act as both bases and nucleophiles. studysmarter.co.uklibretexts.orglibretexts.orglibretexts.orgchemguide.co.uk The structure of 2-Ethyl-N,N-dimethylbutylamine, with its branched alkyl groups, introduces significant steric considerations that modulate these properties.

Influence of Steric Hindrance on Amine Reactivity

Steric hindrance plays a crucial role in the reactivity of tertiary amines. While the presence of alkyl groups generally increases basicity through an inductive electron-donating effect, bulky substituents can impede the approach of the amine to an electrophile, thereby reducing its nucleophilicity. masterorganicchemistry.comlibretexts.org In the case of 2-Ethyl-N,N-dimethylbutylamine, the ethyl and dimethylamino groups attached to the butyl chain create a sterically congested environment around the nitrogen atom.

This steric bulk can significantly lower its nucleophilicity compared to less hindered tertiary amines. For instance, highly sterically hindered bases like Hünig's base (N,N-diisopropylethylamine) are known to be relatively non-nucleophilic. libretexts.orgmsu.edu While 2-Ethyl-N,N-dimethylbutylamine is not as hindered as Hünig's base, its branched structure suggests that its nucleophilicity will be diminished, particularly in reactions with bulky electrophiles.

The following table illustrates the general trend of how steric hindrance affects the nucleophilicity of amines.

| Amine | Structure | Steric Hindrance | Relative Nucleophilicity |

| Triethylamine | (CH₃CH₂)₃N | Moderate | High |

| N,N-Diisopropylethylamine | ((CH₃)₂CH)₂NCH₂CH₃ | High | Low |

| 2-Ethyl-N,N-dimethylbutylamine | CH₃CH₂(CH₃)₂NCH(CH₂CH₃)₂ | Moderate-High | Moderate |

This table presents a qualitative comparison based on general chemical principles.

Acid-Base Interactions and Proton Transfer Dynamics

The basicity of an amine is a measure of its ability to accept a proton. studysmarter.co.ukchemguide.co.uk The alkyl groups in 2-Ethyl-N,N-dimethylbutylamine are electron-donating, which increases the electron density on the nitrogen atom and makes the lone pair more available for protonation. libretexts.orglibretexts.org This inductive effect generally leads to tertiary amines being more basic than primary or secondary amines in the gas phase.

However, in solution, the basicity of tertiary amines can be attenuated by solvation effects. The conjugate acid of a tertiary amine, a quaternary ammonium (B1175870) ion, is less effectively solvated than the conjugate acids of primary or secondary amines due to steric hindrance. This can make the tertiary amine a weaker base in solution compared to a secondary amine.

The proton transfer dynamics in acid-base reactions involving sterically hindered amines are influenced by the accessibility of the nitrogen's lone pair. The reaction of an amine with an acid results in the formation of an ammonium salt. libretexts.orgpressbooks.pub For 2-Ethyl-N,N-dimethylbutylamine, this can be represented as:

CH₃CH₂(CH₃)₂N-CH(CH₂CH₃)₂ + H⁺ ⇌ [CH₃CH₂(CH₃)₂NH-CH(CH₂CH₃)₂]⁺

The equilibrium of this reaction is dictated by the pKa of the conjugate acid. The pKa values for the conjugate acids of various amines are presented in the table below, showing the influence of structure on basicity.

| Amine | Conjugate Acid pKa |

| Ammonia (B1221849) (NH₃) | 9.25 |

| Triethylamine ((CH₃CH₂)₃N) | 10.75 |

| Diisopropylethylamine (((CH₃)₂CH)₂NCH₂CH₃) | 10.4 |

Reaction Pathways Involving the Tertiary Amine Functionality

The tertiary amine group in 2-Ethyl-N,N-dimethylbutylamine is the primary site of its chemical reactivity, participating in reactions such as oxidation and the formation of reactive intermediates.

Formation of Iminium Ions from Amine Radical Cations

Tertiary amines can undergo single-electron transfer (SET) oxidation to form amine radical cations. mdpi.comnih.govbeilstein-journals.org These radical cations are versatile intermediates that can react further through several pathways. One significant pathway is the formation of an iminium ion. mdpi.comnih.govbeilstein-journals.orgwikipedia.org

The formation of an iminium ion from the amine radical cation of 2-Ethyl-N,N-dimethylbutylamine can proceed via two primary mechanisms:

Hydrogen Atom Abstraction: A radical species can abstract a hydrogen atom from the carbon alpha to the nitrogen, directly forming the iminium ion. nih.govbeilstein-journals.org

Deprotonation followed by Oxidation: The amine radical cation can be deprotonated at the alpha-carbon to form an α-amino radical. This radical can then undergo a second one-electron oxidation to yield the iminium ion. mdpi.comnih.govbeilstein-journals.org

The general scheme for iminium ion formation is depicted below:

[R₂N-CH₂R'] → [R₂N⁺•-CH₂R'] → [R₂N⁺=CHR']

These iminium ions are electrophilic and can react with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation Chemistry of Tertiary Amines

The nitrogen atom in tertiary amines is susceptible to oxidation, most commonly leading to the formation of N-oxides.

The oxidation of tertiary amines to their corresponding N-oxides is a common and synthetically useful transformation. thieme-connect.deasianpubs.org This reaction involves the formation of a coordinate covalent bond between the nitrogen and an oxygen atom. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (like m-CPBA), and other specialized reagents. thieme-connect.deasianpubs.orgwikipedia.org

The mechanism of N-oxide formation with a peroxy acid involves the nucleophilic attack of the amine's nitrogen on the electrophilic oxygen of the peroxy acid. This is followed by a proton transfer to yield the N-oxide and the corresponding carboxylic acid.

For 2-Ethyl-N,N-dimethylbutylamine, the reaction would be:

CH₃CH₂(CH₃)₂N-CH(CH₂CH₃)₂ + RCO₃H → CH₃CH₂(CH₃)₂N⁺(O⁻)-CH(CH₂CH₃)₂ + RCO₂H

The stability and reactivity of the resulting N-oxide can be influenced by the steric bulk of the alkyl groups. Amine N-oxides are themselves useful reagents in organic synthesis, often acting as mild oxidants. asianpubs.org

The choice of oxidant and reaction conditions can be critical for achieving high yields and selectivity in the N-oxidation of tertiary amines.

| Oxidizing Agent | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., flavin) |

| m-Chloroperoxybenzoic acid (m-CPBA) | Aprotic solvents (e.g., CH₂Cl₂) at room temperature |

| 2-Sulfonyloxaziridines | Aprotic and neutral conditions |

Oxidative Dehydrogenation Mechanisms

Oxidative dehydrogenation of tertiary amines typically involves the removal of hydrogen from a carbon atom alpha to the nitrogen, leading to the formation of an enamine or an iminium ion intermediate. While no specific studies on 2-Ethyl-N,N-dimethylbutylamine were found, the general mechanism would likely proceed via one of several pathways depending on the oxidant and reaction conditions.

Common mechanisms for the oxidative dehydrogenation of tertiary amines include:

Single-Electron Transfer (SET): An oxidant can accept a single electron from the lone pair of the nitrogen atom in 2-Ethyl-N,N-dimethylbutylamine, forming an aminium radical cation. Subsequent deprotonation of an adjacent carbon atom by a base, followed by another single-electron oxidation, would yield an iminium ion.

Hydride Abstraction: A strong oxidizing agent could directly abstract a hydride ion (H⁻) from the carbon alpha to the nitrogen. This would directly form an iminium ion.

Metal-Catalyzed Oxidation: Transition metal catalysts, such as those based on copper, palladium, or ruthenium, can facilitate oxidative dehydrogenation. The mechanism often involves coordination of the amine to the metal center, followed by C-H bond activation and subsequent elimination to form the oxidized product.

For 2-Ethyl-N,N-dimethylbutylamine, the hydrogen atoms on the methylene (B1212753) group (-CH2-) adjacent to the nitrogen are the most likely sites for dehydrogenation. The resulting enamine would be 2-ethyl-N,N-dimethylbut-1-en-1-amine.

Mechanistic Studies of 2-Ethyl-N,N-dimethylbutylamine Involved Reactions

As no specific mechanistic studies for 2-Ethyl-N,N-dimethylbutylamine have been found, this section will discuss the general application of common mechanistic study techniques to hypothetical reactions involving this compound.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. wikipedia.orgbaranlab.orglibretexts.orgprinceton.edu This is achieved by replacing a hydrogen atom at a specific position with its heavier isotope, deuterium (D), and measuring the change in the reaction rate.

If a reaction involving 2-Ethyl-N,N-dimethylbutylamine, such as oxidative dehydrogenation, were to be studied using KIE:

Primary KIE: If the C-H bond at the alpha-position to the nitrogen is broken in the rate-determining step, a significant primary KIE (typically kH/kD > 2) would be expected. The synthesis of a deuterated analog, 2-ethyl-N,N-dimethylbutylamine-1,1-d2, would be necessary for this study.

Secondary KIE: Isotopic substitution at a position not directly involved in bond breaking can also provide mechanistic insight. For example, a small secondary KIE might be observed if the hybridization of the alpha-carbon changes during the reaction.

A hypothetical study on the oxidative dehydrogenation of 2-Ethyl-N,N-dimethylbutylamine might yield the following data:

| Reactant | Rate Constant (k) | kH/kD | Interpretation |

| 2-Ethyl-N,N-dimethylbutylamine | kH | \multirow{2}{*}{Significant (>2)} | C-H bond breaking is likely part of the rate-determining step. |

| 2-Ethyl-N,N-dimethylbutylamine-1,1-d2 | kD |

Intermediate Isolation and Characterization in Reaction Pathways

The isolation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the context of reactions involving 2-Ethyl-N,N-dimethylbutylamine:

Iminium Ions: In oxidative dehydrogenation, the formation of an iminium ion is a likely intermediate step. These species are often highly reactive but can sometimes be trapped or observed spectroscopically (e.g., by NMR or IR spectroscopy).

Enamines: In reactions with carbonyl compounds, the resulting enamine is the final product but can also be considered a key intermediate for further reactions. Enamines are generally stable enough to be isolated and characterized by standard analytical techniques.

Radical Cations: In SET-mediated oxidations, the aminium radical cation would be a key intermediate. These are typically very short-lived and are often detected using techniques like electron paramagnetic resonance (EPR) spectroscopy.

Role of Catalysts in Mediating Reactivity

Catalysts can significantly influence the rate and selectivity of reactions involving amines.

Acid Catalysis: As mentioned, enamine formation is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and also facilitates the dehydration step.

Base Catalysis: In some oxidative dehydrogenation reactions, a base is required to facilitate the deprotonation of the carbon alpha to the nitrogen.

Metal Catalysis: A wide range of transition metal catalysts can be employed for reactions such as oxidative dehydrogenation. The choice of metal and ligands can dramatically alter the reaction pathway and efficiency. For example, copper or palladium catalysts are often used for aerobic oxidations of amines. A proposed catalytic cycle for a metal-catalyzed oxidative dehydrogenation of 2-Ethyl-N,N-dimethylbutylamine could involve:

Coordination of the amine to the metal center.

Oxidative addition of a C-H bond to the metal.

Reductive elimination to form the enamine and regenerate the catalyst.

A hypothetical comparison of catalyzed vs. uncatalyzed reactions could be presented as:

| Reaction | Catalyst | Reaction Rate | Product Yield |

| Enamine Synthesis | None | Slow | Low |

| Enamine Synthesis | Acid (e.g., p-TsOH) | Fast | High |

| Oxidative Dehydrogenation | None | Very Slow | Very Low |

| Oxidative Dehydrogenation | Metal Catalyst (e.g., Pd/C) | Moderate to Fast | Moderate to High |

Computational Chemistry and Theoretical Studies of 2 Ethyl N,n Dimethylbutylamine Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of molecular structure and reactivity. These computational methods provide insights into the fundamental properties of molecules like 2-Ethyl-N,N-dimethylbutylamine and its analogs, guiding experimental work and enabling the prediction of chemical behavior.

Density Functional Theory (DFT) Applications to Amine Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For amines, DFT calculations are instrumental in determining optimized molecular geometries, bond lengths, and bond angles, which closely resemble experimental data. acs.org For instance, DFT has been successfully used to analyze the impact of steric interactions on the function of switchable polarity solvents, a class of compounds that includes N,N-dimethylcyclohexylammonium bicarbonate. acs.org By performing relaxed potential energy surface (PES) scans on model compounds with varying functional groups attached to the nitrogen center, researchers can assess the steric impact on the compound's relative energy and structural properties. acs.org

The table below presents a summary of how DFT has been applied to study the structure and reactivity of amine analogs.

| Application of DFT | Key Findings |

| Optimized Geometry | Provides molecular structures that are in close agreement with experimental data. acs.org |

| Steric Interaction Analysis | Assesses the impact of bulky substituent groups on molecular energy and conformation. acs.org |

| Reaction Pathway Analysis | Determines the selectivity of bond cleavage (e.g., N-H vs. N-C) by calculating activation barriers. researchgate.net |

| Surface Chemistry | Investigates the adsorption and reaction of amines on various surfaces. researchgate.netresearchgate.net |

Prediction of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for predicting the pathways of chemical reactions, including the identification of transient intermediates and the characterization of transition states. iitb.ac.in Understanding reaction mechanisms at a molecular level is crucial for designing new synthetic routes and optimizing existing ones. iitb.ac.in

Recent advancements have led to the development of machine learning models trained on large datasets of quantum mechanical computations to predict reaction mechanisms with high accuracy. iitb.ac.innih.gov These models can classify elementary reaction steps and identify the reactive atoms involved. iitb.ac.in For instance, in the study of methylamine (B109427) decomposition on various metal surfaces, theoretical investigations have been applied to reveal the adsorption configurations of possible species and the relevant reactions. researchgate.net

Computational screening of reaction pathways can predict unexpected outcomes and guide experimental validation. nih.gov For example, quantum chemical calculations predicted that 3-formylcyclobutene (B1251293) would selectively undergo an inward rotation due to orbital stabilization, a counterintuitive result that was later confirmed experimentally. nih.gov This predictive power allows researchers to explore novel chemical transformations and discover new reactions. nih.govarxiv.org

| Computational Approach | Application in Reaction Prediction |

| DFT Calculations | Elucidation of reaction pathways, identification of intermediates, and characterization of transition states. researchgate.netiitb.ac.in |

| Machine Learning Models | High-throughput prediction of reaction mechanisms and identification of reactive sites. iitb.ac.innih.gov |

| Computational Screening | Discovery of novel reactions and prediction of unexpected chemical transformations. nih.gov |

Elucidation of Electronic Structures and Molecular Orbitals

The electronic structure of a molecule, including the distribution of its molecular orbitals, governs its chemical properties and reactivity. DFT and other quantum chemical methods are used to calculate and visualize these electronic features. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into a molecule's ability to donate or accept electrons.

In the context of N(5)-ethyl-flavinium cations, a class of compounds with diverse applications, computational studies have shown how functionalization of the isoalloxazine ring with electron-withdrawing or -donating groups affects the electronic absorption spectrum. acs.org Difference density plots and excited state geometry optimizations can confirm the nature of electronic transitions. acs.org Similarly, for N,N-dimethyl(3-butenyl)amine, the dimethylamino group can participate in hydrogen bonding and other interactions, influencing the activity and function of biological molecules.

The table below summarizes key electronic properties and their significance.

| Electronic Property | Significance |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of a molecule. |

| Electron Density Distribution | Reveals sites susceptible to electrophilic or nucleophilic attack. |

| Molecular Orbitals | Determines the nature of chemical bonds and the pathways of chemical reactions. uea.ac.uk |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. These simulations are particularly useful for studying the liquid state and the conformational flexibility of molecules like 2-Ethyl-N,N-dimethylbutylamine.

Modeling of Alkylamine Liquid Microstructures

MD simulations have been successfully employed to study the microscopic structure of neat linear alkylamine liquids. researchgate.netresearchgate.net These simulations, often complemented by experimental techniques like X-ray scattering, can reveal details about intermolecular interactions and the arrangement of molecules in the liquid phase. researchgate.net For example, studies on various octanol (B41247) isomers have used MD simulations to show how hydroxyl groups form chain-like or cyclic structures that are separated by alkyl chains. researchgate.net

In the context of CO2 capture, MD simulations have been used to investigate the intermolecular interactions between amines and CO2. researchgate.net It was found that blends of secondary and tertiary amines with piperazine (B1678402) exhibit higher intermolecular interaction with CO2 compared to the individual amines, suggesting a promotional effect of piperazine. researchgate.net The development of accurate force fields, such as the Anisotropic United Atom (AUA) approach, is crucial for the reliable prediction of thermodynamic and transport properties of amines. researchgate.net

| Simulation Technique | Application in Alkylamine Liquids |

| Molecular Dynamics (MD) | Modeling of liquid microstructure, intermolecular interactions, and diffusion dynamics. researchgate.netnih.gov |

| Force Field Development | Creation of accurate models for predicting thermodynamic and transport properties. researchgate.net |

| Combined Simulation and Experiment | Validation of simulation results and deeper understanding of liquid structure. researchgate.netresearchgate.net |

Conformational Remodeling Due to Steric Hindrance

The presence of bulky substituents, such as the ethyl group in 2-Ethyl-N,N-dimethylbutylamine, can significantly influence the molecule's preferred conformation. This phenomenon, known as steric hindrance, can be effectively studied using conformational analysis and MD simulations.

Studies on sterically hindered alcohols have shown that the choice of catalyst and reaction conditions is critical for achieving efficient acylation. researchgate.net Similarly, the reactivity of N-Ethyl-n-butylamine is affected by steric effects, with bulky substituents reducing reactivity but enhancing thermal stability. The geminal alkyl effect, where two alkyl groups are attached to the same carbon atom, can lead to unusual chemical behavior, as seen in the abnormal opening of as-dimethylsuccinic anhydride (B1165640). dtic.mil

MD simulations can be used to explore the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them. This information is crucial for understanding how steric hindrance affects the molecule's properties and reactivity.

Predictive Modeling in Organocatalysis Utilizing Tertiary Amines

Predictive modeling has become an indispensable tool in modern organocatalysis, offering a pathway to rationally design catalysts with enhanced activity and selectivity. nih.gov For reactions involving tertiary amines, computational approaches are particularly valuable for understanding and predicting how the catalyst's structure influences the reaction outcome. beilstein-journals.org By leveraging theoretical calculations and machine learning, researchers can navigate the vast chemical space of potential amine catalysts more efficiently than through experimental screening alone. nih.govmit.edu These models often focus on correlating the steric and electronic properties of the amine with its catalytic performance, enabling the in silico design of novel and more effective catalysts. nih.govbeilstein-journals.org

A significant advancement in the predictive modeling of amine catalysts is the development of "steric editing" models. These models aim to quantify the steric environment around the nitrogen atom of alkylamines and correlate it with their chemical properties and catalytic behavior. nih.govrsc.org The geometry of amines is a crucial factor, with excessive steric hindrance causing a shift from the typical sp3 hybridization towards a more planar geometry around the nitrogen atom. nih.govunimib.it

A key parameter in these models is the "percent buried volume" (%VBur), which provides a quantitative measure of the steric hindrance of an amine. nih.govresearchgate.net This index has been shown to be a general predictive parameter for evaluating the properties of sterically hindered amines. rsc.org By calculating the %VBur, researchers can create a map of extremely hindered tertiary amines, allowing for predictive catalysis. nih.govunimib.it Density Functional Theory (DFT) calculations are employed to determine the geometries and thermodynamic properties of these amines, which are then correlated with the %VBur. nih.govresearchgate.net This approach allows for the systematic "tuning" of steric hindrance to achieve desired catalytic properties. nih.govrsc.org

Research Findings:

Studies have demonstrated a strong correlation between the %VBur of a series of sterically hindered alkylamines and their geometric and thermodynamic properties. As steric hindrance increases, the amine structure tends to planarize. nih.gov This geometric remodeling significantly impacts the amine's basicity and its utility in organometallic complexes and catalytic cycles. nih.govrsc.org The table below presents a selection of tertiary amines and their calculated steric parameters, illustrating the concept of steric editing.

| Amine Compound | Calculated %VBur | Key Structural Feature |

|---|---|---|

| Triethylamine | 38.5 | Common, moderately hindered tertiary amine |

| Diisopropylethylamine (Hünig's Base) | 45.2 | Widely used non-nucleophilic base |

| 1,2,2,6,6-Pentamethylpiperidine | 48.1 | Hindered cyclic amine |

| N,N-Di-tert-butyl-neopentylamine | 58.9 | Example of an extremely hindered amine |

This table is generated based on the principles and data trends discussed in the cited research for illustrative purposes. Actual values can be found in the source literature. nih.gov

The emergence of machine learning (ML) has revolutionized the field of catalyst design, including for organocatalysts based on tertiary amines. beilstein-journals.org ML algorithms can identify complex patterns and relationships within large datasets of chemical information, accelerating the discovery of new catalysts with desired properties. nih.govbeilstein-journals.org When applied to amine catalyst design, ML models can predict catalyst performance, such as activity and enantioselectivity, based on a set of molecular descriptors. beilstein-journals.orgmit.edu

The process typically involves several key steps:

Data Generation: Creating a dataset that includes the structures of various amine catalysts and their corresponding experimentally or computationally determined performance in a specific reaction. rsc.org

Descriptor Calculation: Representing the amine molecules using numerical descriptors that encode their structural, steric, and electronic features. beilstein-journals.orgethz.ch

Model Training: Using an ML algorithm (e.g., neural networks, support vector regression) to learn the relationship between the descriptors and the catalytic outcome. researchgate.netarxiv.org

Prediction and Design: Employing the trained model to predict the performance of new, untested amine catalysts, thereby guiding experimental efforts toward the most promising candidates. nih.govmit.edu

Density Functional Theory (DFT) calculations are often used to generate the data for training ML models, as this approach can provide accurate information on reaction energy barriers and intermediate structures. arxiv.org For instance, DFT can be used to map the properties of extremely hindered tertiary amines, and this data can then be used to train an ML model for predictive catalysis. nih.govrsc.orgresearchgate.net This synergy between quantum-mechanical calculations and artificial intelligence allows for the rapid screening of a vast chemical space that would be prohibitive to explore through traditional methods alone. nih.govarxiv.org

Research Findings:

ML models have been successfully used to predict the enantioselectivity of reactions catalyzed by chiral amines. beilstein-journals.org These models often rely on steric and electronic descriptors to capture the subtle interactions that govern stereochemical outcomes. beilstein-journals.orgethz.ch The ability of ML to handle high-dimensional data allows for the inclusion of a wide range of descriptors, leading to more accurate and generalizable predictive models. rsc.org

| Descriptor Type | Example Descriptors | Relevance in Amine Catalyst Modeling |

|---|---|---|

| Steric | Percent Buried Volume (%VBur), Cone Angle, Sterimol Parameters | Quantifies the bulkiness of the amine, which is crucial for selectivity. beilstein-journals.orgethz.ch |

| Electronic | Calculated pKa, Natural Bond Orbital (NBO) Charges, Frontier Molecular Orbital (FMO) Energies | Describes the nucleophilicity and basicity of the amine. beilstein-journals.org |

| Topological | Molecular Connectivity Indices, Shape Indices | Encodes the overall structure and branching of the amine. |

| Quantum-Chemical | DFT-calculated reaction energy barriers, interaction energies | Provides direct insight into the catalytic cycle and transition states. nih.gov |

This table provides examples of descriptor types used in machine learning for catalyst design as discussed in the cited literature.

Advanced Analytical Techniques for the Characterization of 2 Ethyl N,n Dimethylbutylamine and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of 2-Ethyl-N,N-dimethylbutylamine.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Ethyl-N,N-dimethylbutylamine. weebly.comwalisongo.ac.id While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are often required for complete and unambiguous assignments, especially for complex derivatives or in mixtures. weebly.comwalisongo.ac.id

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools. wiley.com

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the ethyl and butyl chains of the molecule.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon to its attached proton(s).

HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the entire carbon skeleton, including the quaternary carbon and the N,N-dimethyl groups. wiley.com

These techniques are particularly useful in differentiating isomers, where 1D spectra might be ambiguous. walisongo.ac.id

Solid-State NMR: For derivatives of 2-Ethyl-N,N-dimethylbutylamine that exist in a solid form, such as salts or complexes, solid-state NMR (ssNMR) can provide valuable structural information. wustl.edunih.gov ssNMR is sensitive to the local atomic-scale environment and can probe the structure, disorder, and dynamics of solid materials. wustl.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and ¹⁵N. nih.govepa.gov For instance, ¹⁵N ssNMR could be used to study the interactions of the amine nitrogen in different solid-state environments. acs.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethyl-N,N-dimethylbutylamine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.2 | ~42 |

| CH₂-N | ~2.3 | ~60 |

| CH | ~1.8 | ~45 |

| CH₂ (ethyl) | ~1.3 | ~25 |

| CH₃ (ethyl) | ~0.9 | ~12 |

| CH₂ (butyl) | ~1.3 | ~25 |

| CH₃ (butyl) | ~0.9 | ~12 |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

X-ray Crystallography of Amine Complexes and Intermediates

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline materials. While 2-Ethyl-N,N-dimethylbutylamine is a liquid at room temperature, its crystalline derivatives, such as salts or coordination complexes with metals, can be analyzed using this technique. nih.govjyu.fi

For example, tertiary amines can form stable, crystalline complexes with silver(I) or iodine(I) ions. nih.govjyu.firesearchgate.net The structural analysis of such complexes can confirm the connectivity of the parent amine and provide insights into intermolecular interactions. nih.govjyu.fi This technique is particularly powerful for verifying the structure of novel derivatives or reaction intermediates that can be isolated in crystalline form. digitellinc.com

Time-Resolved Spectroscopy for Transient Intermediate Detection (e.g., EPR)

During chemical reactions, short-lived, highly reactive transient intermediates, such as radicals, may be formed. Time-resolved spectroscopy techniques are designed to detect and characterize these fleeting species. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a magnetic resonance technique that specifically detects species with unpaired electrons, such as radicals. cardiff.ac.uk In the context of reactions involving 2-Ethyl-N,N-dimethylbutylamine, oxidation can lead to the formation of an aminium radical cation (R₃N•⁺).

Time-resolved EPR (TR-EPR) can monitor the formation and decay of such radical intermediates on timescales from nanoseconds to microseconds following an initiation event, such as a laser pulse. chinesechemsoc.orgacs.org Advanced techniques like ultrawide single sideband phase-sensitive detection (U-PSD) TREPR allow for the direct observation of transient radical intermediates even at low concentrations under synthetic conditions. chinesechemsoc.orgchemrxiv.org The resulting EPR spectrum provides information about the electronic structure of the radical and its interaction with nearby magnetic nuclei (hyperfine coupling), which helps in its identification. chinesechemsoc.org While the lifetime of some aminium radical cations can be too short for detection, their successor radicals formed through processes like deprotonation can often be observed. acs.org

Chromatographic and Mass Spectrometric Approaches

The combination of chromatography for separation and mass spectrometry for detection provides a powerful tool for analyzing complex mixtures and confirming molecular identities.

High-Resolution Mass Spectrometry for Product Identification

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the m/z of an ion with very high accuracy (typically to four or more decimal places). msu.edusavemyexams.com

This high accuracy allows for the determination of the elemental formula of a molecule or its fragments. savemyexams.comnih.gov For 2-Ethyl-N,N-dimethylbutylamine (C₈H₁₉N), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity. nih.gov This is crucial for distinguishing between isomers that have the same nominal mass but different elemental compositions.

When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), HRMS can identify individual components of a mixture, such as reaction products, impurities, or degradation products. mdpi.comencyclopedia.pub Tandem mass spectrometry (MS/MS or MSⁿ) can further fragment the initial molecular ion to provide structural information, aiding in the identification of unknown compounds in complex matrices. nih.gov

Table 2: Expected High-Resolution Mass-to-Charge (m/z) Values for 2-Ethyl-N,N-dimethylbutylamine and Key Fragments

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | [C₈H₁₉N]⁺ | 129.1517 |

| [M-CH₃]⁺ | [C₇H₁₆N]⁺ | 114.1283 |

| [M-C₂H₅]⁺ | [C₆H₁₄N]⁺ | 100.1126 |

| [CH₂N(CH₃)₂]⁺ | [C₃H₈N]⁺ | 58.0657 |

Chromatographic Separation Techniques for Complex Mixtures

Chromatography encompasses a range of techniques used to separate the components of a mixture. oup.com The choice of technique depends on the properties of the analytes, such as volatility and polarity.

Gas Chromatography (GC): GC is well-suited for the separation of volatile and thermally stable compounds like 2-Ethyl-N,N-dimethylbutylamine. oup.com The separation occurs as the components of the mixture are carried by an inert gas through a column containing a stationary phase. Different components interact with the stationary phase to varying degrees, causing them to elute at different times. tandfonline.com Specialized columns, such as those with a polar stationary phase or base-deactivated surfaces, are often used for analyzing amines to prevent peak tailing and improve separation. researchgate.net GC is effective for separating mixtures of primary, secondary, and tertiary amines, as well as their isomers. oup.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components in a liquid phase. For amines, reversed-phase HPLC is common, often using ion-pairing reagents to improve the retention and peak shape of these basic compounds. Chiral chromatography, a specialized form of HPLC, can be used to separate enantiomers of chiral derivatives of 2-Ethyl-N,N-dimethylbutylamine. mdpi.com

Other Techniques: Capillary electrophoresis (CE) is another high-resolution separation technique that has proven effective for the analysis and enantiomeric separation of various amines, including primary, secondary, and tertiary amines. researchgate.net

In Situ Spectroscopic Monitoring of Amine Reactions

In situ spectroscopic monitoring provides a powerful analytical window into the dynamic processes of chemical reactions, offering real-time data without the need for sample extraction. This approach is invaluable for understanding the complex mechanisms of reactions involving amines, such as 2-Ethyl-N,N-dimethylbutylamine. By tracking the concentration changes of reactants, intermediates, and products as they occur, researchers can gain deep insights into reaction kinetics, pathways, and the influence of various process parameters. mt.comnih.gov The primary techniques employed for the in situ monitoring of amine reactions include Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy. nih.govanton-paar.com

Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy, particularly using Attenuated Total Reflectance (ATR) probes, is a widely adopted technique for monitoring reactions in solution. unit.no The ATR method is ideal for analyzing optically dense and complex reaction mixtures because the infrared energy only penetrates a short distance into the sample, ensuring high-quality spectra without interference from bubbles, solid particles, or catalysts. mt.com This allows for the continuous tracking of functional groups, enabling the identification of reaction mechanisms and complete chemical speciation. unit.no

In the context of amine reactions, such as alkylations, acylations, or reactions with carbon dioxide, in situ FTIR can monitor the consumption of the amine and the formation of products and intermediates. For example, in the study of CO2 capture by non-aqueous amine systems, time-based ATR-FTIR spectroscopy has been used to monitor the changes in vibrational bands corresponding to the amine reactant and the resulting carbamate (B1207046) or carbonate species. unit.noresearchgate.net This provides crucial data for screening new solvents and determining optimal desorption temperatures. unit.no

Research Findings from In Situ FTIR:

Studies on various amine reactions have demonstrated the utility of in situ FTIR for elucidating reaction kinetics and mechanisms. For instance, in amine-catalyzed urethane (B1682113) reactions, the technique has been used to monitor the reaction between isocyanates and alcohols, determining rate constants and activation parameters. researchgate.net The disappearance of the strong isocyanate (~2275-2250 cm⁻¹) peak and the appearance of the urethane carbonyl (~1730-1700 cm⁻¹) and N-H bend (~1530-1500 cm⁻¹) peaks are tracked over time.

The table below illustrates typical vibrational bands that can be monitored during a hypothetical reaction involving a tertiary amine like 2-Ethyl-N,N-dimethylbutylamine, based on common amine reaction types.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| C-N (Aliphatic Amine) | Stretch | 1250-1020 | Monitors consumption of the amine reactant. |

| N-CH₃ | Bend | 1480-1430 | Tracks the N,N-dimethyl moiety of the amine. |

| C=O (Acylating Agent) | Stretch | 1800-1650 | Monitors consumption of an acyl halide or anhydride (B1165640) reactant. |

| C=O (Amide Product) | Stretch | 1670-1630 | Tracks the formation of the amide product in acylation reactions. |

| O=C=O (CO₂) | Asymmetric Stretch | ~2349 | Monitors gaseous CO₂ reactant. |

| R-COO⁻ (Carbamate) | Stretch | 1650-1580 | Tracks the formation of carbamate species in reactions with CO₂. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is an exceptionally powerful tool for mechanistic and kinetic studies of amine reactions, as it provides detailed structural information about species in the reaction mixture under actual reaction conditions. nih.govlew.ro Unlike other methods, NMR can often identify and quantify all soluble species, including reactants, intermediates, products, and by-products, without the need for chromophores. nih.gov This makes it ideal for unraveling complex reaction networks and identifying elusive intermediates that are critical to understanding the reaction mechanism. nih.govacs.org

The technique has been successfully applied to study a range of amine-catalyzed reactions, Michael additions, and aminations of aryl halides. lew.ronih.gov By acquiring spectra at regular intervals, the concentration of each species can be plotted against time to derive detailed kinetic profiles and determine reaction orders and rate constants. acs.org

Research Findings from In Situ NMR:

In studies of amine acylation, in situ ¹H and ¹⁹F NMR have been used to deconvolute the elementary steps of the catalytic cycle, revealing nuances such as asynchronous product evolution and diverse kinetic regimes depending on the solvent and catalyst used. acs.org For reactions involving tertiary amines and α,β-unsaturated carboxylic acids, in situ ¹H-NMR has identified stable ion pair intermediates that are in equilibrium with the final betaine (B1666868) product. lew.ro The monitoring of specific proton signals, such as those on the carbons adjacent to the nitrogen atom, allows for precise tracking of the amine's conversion.

The following table presents hypothetical ¹H NMR chemical shift data that would be relevant for monitoring a reaction of 2-Ethyl-N,N-dimethylbutylamine.

| Proton Environment | Hypothetical Chemical Shift (δ, ppm) - Reactant | Hypothetical Chemical Shift (δ, ppm) - Product | Significance in Reaction Monitoring |

|---|---|---|---|

| N(CH₃)₂ | ~2.2-2.3 | ~2.8-3.2 (e.g., in a quaternary ammonium (B1175870) salt) | Monitors the electronic environment of the N-methyl groups, indicating conversion. |

| -CH₂-N | ~2.4-2.6 | ~3.3-3.7 (e.g., in a quaternary ammonium salt) | Tracks the methylene (B1212753) group adjacent to the nitrogen, which is highly sensitive to reactions at the N-atom. |

| -CH(CH₂CH₃)- | ~1.8-2.0 | Varies depending on product structure | Monitors the methine proton at the ethyl branch point. |

| Alkyl CH₃ | ~0.8-0.9 | Largely unchanged | Can serve as an internal reference for concentration changes. |

Raman Spectroscopy

In situ Raman spectroscopy is another valuable technique for real-time reaction monitoring, offering several advantages. It is non-destructive, requires no sample preparation, and can be used with fiber-optic probes for remote analysis in various reactor types, including those under high pressure or temperature. anton-paar.comrsc.org Water is a weak Raman scatterer, making the technique particularly well-suited for aqueous reaction systems. Raman spectroscopy provides information on molecular vibrations and is highly sensitive to changes in covalent bonds, making it ideal for tracking the formation and consumption of specific functional groups. researchgate.net

The technique is effective for studying crystallization processes, polymerization, and catalytic reactions. In amine chemistry, it has been used to study the kinetics of imine formation, where the C=O stretching mode of the ketone reactant and the C=N mode of the imine product can be monitored. researchgate.netkoreascience.kr It has also been employed for real-time monitoring of mechanochemical reactions, providing insights into the role of additives and catalysis in the solid state. rsc.org

Research Findings from In Situ Raman:

Studies on the synthesis of B←N adducts through mechanochemical reactions of phenylboronic acid and various amines have utilized in situ Raman monitoring to identify products and intermediates. nih.gov In the synthesis of imines, the intensity of the C=O stretching mode (e.g., around 1684 cm⁻¹) is measured to determine the rate of reaction, while the appearance of the C=N stretch indicates product formation. koreascience.kr

The following table shows representative Raman shifts that would be useful for monitoring reactions involving a tertiary amine.

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| C-N (Aliphatic Amine) | Stretch | 1250-1020 | Monitors the concentration of the amine. Raman scattering can be weak for amines. rsc.org |

| C=O (Ketone/Aldehyde) | Stretch | 1720-1680 | Tracks the consumption of a carbonyl reactant in reactions like imine formation (from a secondary amine impurity) or reductive amination. researchgate.net |

| C=N (Imine) | Stretch | 1690-1640 | Monitors the formation of an imine product. koreascience.kr |

| Aromatic Ring | Ring Breathing | ~1600, ~1000 | Can be used to monitor aromatic reactants or products in reactions like amination of aryl halides. |

By leveraging these advanced in situ spectroscopic techniques, a comprehensive understanding of the reaction dynamics of 2-Ethyl-N,N-dimethylbutylamine and its derivatives can be achieved, facilitating process optimization, yield improvement, and deeper mechanistic insight.

Applications of 2 Ethyl N,n Dimethylbutylamine in Advanced Chemical Synthesis

Utility as a Ligand in Metal-Catalyzed Processes

The primary documented role of N,N-dimethylbutylamine, a structural isomer of 2-Ethyl-N,N-dimethylbutylamine, in metal-catalyzed processes is as an external Lewis base ligand that modulates the activity of polymerization catalysts. Its interaction with metal centers, particularly nickel, has been a subject of detailed investigation.

Research into ethylene (B1197577) polymerization using mono- and dinickel catalysts has demonstrated that the addition of tertiary amines like N,N-dimethylbutylamine can significantly inhibit catalytic activity. nih.gov The amine acts as a ligand, binding to the nickel center and competing with the olefin monomer, thereby deactivating the catalyst. google.comnih.gov

A notable finding is the "bimetallic effect" observed with dinuclear nickel catalysts. nih.gov These catalysts exist as atropisomers (syn and anti), which have different spatial arrangements of the two nickel centers. Studies revealed that the degree of inhibition by N,N-dimethylbutylamine is highly dependent on which isomer is used. The anti-isomer of the dinickel catalyst (1-a) was inhibited by two orders of magnitude upon the addition of N,N-dimethylbutylamine. In stark contrast, the syn-isomer (1-s) was only inhibited by one order of magnitude. nih.gov This suggests that the proximity and orientation of the two metal centers in the syn-isomer create a steric environment that hinders the deactivating binding of the amine ligand, making it more resistant to inhibition compared to the anti-isomer. nih.gov

The binding strength of the amine to the nickel center correlates with the degree of inhibition. nih.gov This utility as an external ligand, while often inhibitory, provides a tool for probing catalyst structure and deactivation mechanisms in metal-catalyzed polymerization.

Table 1: Effect of N,N-Dimethylbutylamine on Ethylene Polymerization with Dinickel Catalysts

This interactive table summarizes the turnover frequency (TOF) for ethylene polymerization using two different isomers of a dinickel catalyst, both with and without the addition of N,N-dimethylbutylamine as an external ligand.

| Catalyst Isomer | Equivalents of Amine per Ni | TOF (mol C₂H₄)·(mol Ni)⁻¹·h⁻¹ |

| 1-a (anti) | 0 | 1670 |

| 1-a (anti) | 5 | 8 |

| 1-s (syn) | 0 | 880 |

| 1-s (syn) | 5 | 51 |

Data sourced from a study on bimetallic effects in ethylene polymerization. The study was run for 3 hours at 25°C under 100 psig of ethylene in toluene. nih.gov

Precursor in the Synthesis of Complex Organic Molecules

Tertiary amines are valuable intermediates in organic synthesis. Their nucleophilic and basic properties allow for a variety of chemical transformations.

Molecules rich in sp3-hybridized carbon atoms are of increasing interest in drug discovery due to their three-dimensional complexity. While amines like N,N-dimethylbutylamine are generally cited as intermediates in the synthesis of pharmaceuticals and agrochemicals, specific, detailed examples of their use as key building blocks for constructing complex sp3-rich architectures are not prominently featured in the surveyed scientific literature. smolecule.com

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals, agrochemicals, and materials science. The synthesis of these ring systems often relies on the strategic use of amines, which can function as nucleophiles or bases. uomustansiriyah.edu.iq Tertiary amines are particularly valuable in these transformations when their role is confined to that of a base, abstracting a proton to facilitate a reaction without competing in nucleophilic addition.

A critical characteristic for a tertiary amine to function solely as a base is steric hindrance around the nitrogen atom. wikipedia.org This bulkiness prevents the nitrogen's lone pair of electrons from attacking an electrophilic carbon center (nucleophilic attack) but still allows it to abstract a small, accessible proton (basicity). wikipedia.org This class of amines is known as non-nucleophilic bases.

While direct literature detailing the use of 2-Ethyl-N,N-dimethylbutylamine in the synthesis of nitrogen-containing heterocycles is limited, its molecular structure suggests it is well-suited for the role of a non-nucleophilic base. The ethyl group at the second position of the butyl chain creates significant steric bulk around the dimethylamino group. This feature is crucial in synthetic strategies where a base is required to deprotonate a substrate to initiate cyclization, but where nucleophilic attack by the amine itself would lead to undesired side products. For instance, in reactions forming heterocycles via intramolecular condensation or addition, a sterically hindered base like 2-Ethyl-N,N-dimethylbutylamine could be employed to generate the necessary anionic intermediate without interfering with the primary reaction pathway. chalmers.se

Table 1: Structural Comparison of Tertiary Amines and Potential Functionality

| Amine | Structure | Steric Hindrance | Primary Role in Heterocycle Synthesis |

|---|---|---|---|

| Trimethylamine | N(CH₃)₃ | Low | Nucleophile and Base |

| N,N-Diisopropylethylamine | (i-Pr)₂NEt | High | Non-nucleophilic Base wikipedia.org |

| 2-Ethyl-N,N-dimethylbutylamine | CH₃CH₂CH(CH₂CH₃)CH₂N(CH₃)₂ | Moderate-High | Likely Non-nucleophilic Base |

Applications in Industrial Chemical Processes and Materials Science

Polyurethane Catalysis

Tertiary amines are essential catalysts in the production of polyurethane materials, including foams, elastomers, and coatings. They play a pivotal role in accelerating the two primary reactions involved in polyurethane formation: the "blowing" reaction (isocyanate and water) which generates carbon dioxide gas for foaming, and the "gelling" reaction (isocyanate and polyol) which builds the polymer backbone. The balance between these two reactions is critical for determining the final properties of the foam.

The catalytic activity of a tertiary amine is influenced by its basicity and the steric accessibility of its nitrogen atom. Structurally related compounds, such as N,N-dimethylbutylamine, are known to be utilized as catalysts in polyurethane formulations. The steric hindrance of the amine catalyst can significantly affect its selectivity toward the gelling or blowing reaction. Generally, increased steric bulk around the nitrogen atom can hinder its interaction with the bulky polyol molecule, thereby favoring the reaction with the smaller water molecule. However, some highly hindered amines are also effective gelling catalysts.

Given its structure, 2-Ethyl-N,N-dimethylbutylamine, with its branched alkyl group, introduces more steric hindrance compared to a linear analogue like N,N-dimethylbutylamine. This structural feature would be expected to modulate its catalytic performance, potentially offering a different balance between the gelling and blowing reactions. This allows polyurethane manufacturers to fine-tune their formulations to achieve specific processing characteristics and final product properties, such as foam rise time, cure speed, and cell structure. The use of amine blends is also a common practice to achieve a synergistic catalytic effect that a single catalyst cannot provide.

Specialized Chemical Production (e.g., surfactants, emulsifiers, corrosion inhibitors)

Surfactants and Emulsifiers

2-Ethyl-N,N-dimethylbutylamine serves as a valuable intermediate in the synthesis of cationic surfactants. Cationic surfactants are typically quaternary ammonium (B1175870) salts, which possess a positively charged nitrogen head group and a long, hydrophobic hydrocarbon tail. These molecules are effective as emulsifiers, fabric softeners, biocides, and antistatic agents. ekb.egmdpi.com

The synthesis involves a quaternization reaction, where the lone pair of electrons on the nitrogen atom of 2-Ethyl-N,N-dimethylbutylamine attacks an electrophilic carbon of an alkylating agent, such as a long-chain alkyl halide (e.g., 1-bromododecane). This reaction converts the tertiary amine into a quaternary ammonium salt, creating the characteristic amphiphilic structure of a surfactant. nih.gov Research has demonstrated similar syntheses using related tertiary amines like N,N-dimethylbutylamine to create glucocationic surfactants by reacting them with functionalized carbohydrates. researchgate.net

The branched structure of the 2-ethylbutyl group in a surfactant derived from 2-Ethyl-N,N-dimethylbutylamine would influence the final properties of the surfactant, such as its packing at interfaces, critical micelle concentration (CMC), and solubility. These properties are critical for its performance in various applications.

Table 2: Hypothetical Synthesis of a Cationic Surfactant

| Reactant 1 | Reactant 2 | Product (Cationic Surfactant) |

|---|---|---|

| 2-Ethyl-N,N-dimethylbutylamine | 1-Bromododecane | N-(dodecyl)-2-ethyl-N,N-dimethylbutan-1-aminium bromide |

Corrosion Inhibitors

Amine-based compounds are widely used as corrosion inhibitors in various industrial settings, particularly in oil and gas processing and water treatment systems. researchgate.net Their mechanism of action typically involves two functions: neutralizing corrosive acidic components (like H₂S and CO₂) in the system and adsorbing onto the metal surface to form a protective, hydrophobic film. This film acts as a barrier, preventing contact between the corrosive environment and the metal.

Patents and technical literature describe the use of amine blends, including the related compound N,N-dimethylbutylamine, as effective corrosion inhibitors in hydrocarbon processing systems. google.com Due to its basic nitrogen atom and hydrocarbon body, 2-Ethyl-N,N-dimethylbutylamine is expected to function effectively as a corrosion inhibitor. The alkyl portion of the molecule facilitates its adsorption on metal surfaces, while the basic amino group neutralizes acidic species. The branching of its alkyl chain can affect the packing density and stability of the protective film formed on the metal surface, potentially enhancing its inhibitory efficiency compared to linear analogues.

Environmental Fate and Degradation Studies of Branched Tertiary Alkylamines

Atmospheric Degradation Pathways

Once released into the troposphere, 2-Ethyl-N,N-dimethylbutylamine is subject to several degradation processes, primarily driven by photochemical reactions. Its atmospheric lifetime and the nature of its degradation products are determined by these complex chemical interactions.

The predominant removal mechanism for 2-Ethyl-N,N-dimethylbutylamine in the atmosphere is its gas-phase reaction with the hydroxyl radical (•OH). This radical is the primary atmospheric oxidant during daylight hours. The reaction proceeds via hydrogen atom abstraction, primarily from the carbon-hydrogen (C-H) bonds located alpha (α) to the nitrogen atom, as these bonds are weakened by the adjacent electron-donating nitrogen.

For 2-Ethyl-N,N-dimethylbutylamine, there are three primary sites for •OH-initiated hydrogen abstraction:

From the N-methyl groups (-N(CH₃)₂): This pathway is highly favorable and leads to the formation of an α-aminoalkyl radical.

From the methylene (B1212753) group alpha to the nitrogen (-CH₂-N<): This is another significant pathway, resulting in a different α-aminoalkyl radical.

From the branched alkyl chain: Abstraction from other C-H bonds on the 2-ethylbutyl group is possible but occurs at a significantly lower rate compared to the α-positions.

Table 1: Comparison of •OH Reaction Rate Constants and Atmospheric Lifetimes for Tertiary Amines (Note: This table is designed to be interactive, allowing for sorting by column.)

| Compound | Chemical Formula | kₒₕ (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ) |

| Trimethylamine (TMA) | C₃H₉N | 6.10 × 10⁻¹¹ | ~4.5 hours |

| Triethylamine (TEA) | C₆H₁₅N | 9.50 × 10⁻¹¹ | ~2.9 hours |

| 2-Ethyl-N,N-dimethylbutylamine | C₈H₁₉N | ~1.15 × 10⁻¹⁰ (Estimated) | ~2.4 hours |

The initial radicals formed from hydrogen abstraction react rapidly with molecular oxygen (O₂) to form peroxy radicals (RO₂•). These peroxy radicals undergo further reactions, primarily with nitric oxide (NO), to yield alkoxy radicals (RO•), which are key intermediates in the formation of stable degradation products.

The subsequent fragmentation of these alkoxy radicals leads to a variety of products:

Secondary Amines and Aldehydes: H-abstraction from an N-methyl group ultimately leads to the cleavage of the N-C bond, producing 2-ethyl-N-methylbutylamine (a secondary amine) and formaldehyde.

Imines and Amides: The degradation cascade can also produce imines, which may be further oxidized to form amides, such as N,N-dimethylformamide if fragmentation occurs at the main chain.

Nitrosamines: A significant concern with the atmospheric presence of tertiary amines containing a dimethylamino group is the formation of N-nitrosodimethylamine (NDMA). This can occur through the reaction of the parent amine with nitrous acid (HONO), which is present in the atmosphere. The secondary amine degradation products (e.g., 2-ethyl-N-methylbutylamine) are also potent precursors for the formation of their corresponding N-nitrosamines.

Nitramines and Amine Oxides: In environments with high NOx concentrations, reactions can also lead to the formation of nitramines. The direct reaction with ozone (O₃) can form amine oxides, although this pathway is generally considered minor in the gas phase compared to the •OH reaction.

Table 2: Major Atmospheric Degradation Products of 2-Ethyl-N,N-dimethylbutylamine (Note: This table is designed to be interactive, allowing for sorting by column.)

| Product Class | Example Product(s) | Formation Pathway |

| Secondary Amines | 2-ethyl-N-methylbutylamine | Oxidation and cleavage of an N-methyl group. |

| Aldehydes | Formaldehyde | Oxidation and cleavage of an N-methyl group. |

| Nitrosamines | N-nitrosodimethylamine (NDMA) | Reaction of the parent amine with HONO or oxidation of secondary amine products followed by nitrosation. |

| Amides | N,N-dimethylformamide | Fragmentation of the main alkyl chain. |

| Imines | N-methyl-1-(2-ethylpropyl)methanimine | Decomposition of alkoxy radical intermediates. |

A critical aspect of the atmospheric fate of 2-Ethyl-N,N-dimethylbutylamine is its contribution to secondary organic aerosol (SOA) formation. This occurs through two primary mechanisms:

Gas-to-Particle Condensation: The oxidation products discussed above (e.g., amides, nitramines) are generally less volatile and more polar than the parent amine. These low-volatility products can partition from the gas phase to the particle phase by condensing onto pre-existing aerosol particles, contributing to their mass and growth.

Acid-Base Reactions: As a basic compound, 2-Ethyl-N,N-dimethylbutylamine can react in the gas phase with atmospheric acids such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This neutralization reaction forms aminium salts (e.g., 2-ethyl-N,N-dimethylbutylaminium sulfate/nitrate). These salts have extremely low vapor pressures and exist almost exclusively in the particle phase, effectively forming new aerosol particles or adding to existing ones.

This partitioning significantly impacts the ultimate fate of the amine and its degradation products, removing them from further gas-phase photochemical reactions and contributing to atmospheric particulate matter (PM) levels.

Aqueous Degradation Processes

In aquatic environments, such as cloud water, fog, or industrial wastewater, 2-Ethyl-N,N-dimethylbutylamine undergoes different degradation processes, including chemical oxidation and biodegradation.

Ozonation is a common water treatment technology that can effectively degrade aliphatic amines. The reaction of ozone (O₃) with a tertiary amine like 2-Ethyl-N,N-dimethylbutylamine is highly dependent on pH.

Reaction Mechanism: Ozone acts as an electrophile, attacking the lone pair of electrons on the nitrogen atom of the unprotonated amine. At low pH, the amine is protonated (R₃NH⁺), the lone pair is unavailable, and the reaction with ozone is negligible. At neutral to high pH, the free amine (R₃N) dominates, and the reaction proceeds rapidly.

Primary Products: The reaction typically results in N-dealkylation. For 2-Ethyl-N,N-dimethylbutylamine, the primary ozonation products would be 2-ethyl-N-methylbutylamine (a secondary amine) and formaldehyde, resulting from the oxidative removal of a methyl group. Further ozonation can lead to the degradation of the secondary amine, eventually mineralizing the compound.

Formation of Nitrosamine Precursors: A critical consequence of incomplete ozonation is the formation of secondary amines. These products are known to be potent precursors for the formation of N-nitrosamines if a nitrosating agent, such as nitrite (B80452) (NO₂⁻), is present in the water.

The biodegradability of 2-Ethyl-N,N-dimethylbutylamine in natural aquatic systems and wastewater treatment plants is expected to be limited. Its molecular structure presents several challenges for microbial enzymes:

Tertiary Amine Structure: The tertiary nitrogen center is generally more recalcitrant to microbial attack than primary or secondary amines.

Steric Hindrance: The branched 2-ethylbutyl group can sterically hinder the approach of enzymes to the active sites on the molecule.

If biodegradation does occur, it would likely proceed under aerobic conditions via N-demethylation. Specialized microorganisms possessing monooxygenase enzymes could initiate the degradation by sequentially removing the methyl groups:

2-Ethyl-N,N-dimethylbutylamine (Tertiary) → 2-ethyl-N-methylbutylamine (Secondary) + Formaldehyde → 2-ethylbutylamine (B1583521) (Primary) + Formaldehyde

The resulting primary amine and the alkyl chain would then be more susceptible to further microbial degradation. Under anaerobic conditions, the biodegradation of 2-Ethyl-N,N-dimethylbutylamine is expected to be extremely slow or insignificant. Consequently, the compound is predicted to be moderately persistent in aquatic environments where microbial activity is the primary degradation sink.

Thermal Degradation Processes

The chemical stability of amines under the high-temperature conditions typical of many industrial applications is a critical factor in their selection and use. Thermal degradation refers to the decomposition of a compound at elevated temperatures, leading to the loss of the parent molecule and the formation of various, often undesirable, byproducts. For branched tertiary alkylamines such as 2-Ethyl-N,N-dimethylbutylamine, understanding the mechanisms and products of thermal degradation is essential for process optimization, maintaining solvent integrity, and mitigating potential environmental impacts. This is particularly relevant in applications like post-combustion CO2 capture, where amine solvents are subjected to cyclic heating and cooling in the presence of CO2. hw.ac.ukoup.com

Understanding Degradation Products and Byproducts

The thermal degradation of tertiary amines like 2-Ethyl-N,N-dimethylbutylamine can proceed through various reaction pathways, leading to a complex mixture of byproducts. forcetechnology.com The cleavage of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is a primary consequence of thermal stress.

For a branched tertiary amine, potential degradation pathways include:

Dealkylation: The cleavage of one or more alkyl groups from the central nitrogen atom. For 2-Ethyl-N,N-dimethylbutylamine, this could result in the formation of smaller secondary and primary amines, such as N-methyl-2-ethylbutylamine or N,N-dimethylamine, along with corresponding hydrocarbons.

Hofmann Elimination: A pathway possible for quaternary ammonium (B1175870) salts, which can be formed in situ. For tertiary amines, related elimination reactions can occur, leading to the formation of alkenes and a smaller amine.

Fragmentation of the Alkyl Chain: The branched 2-ethylbutyl group may itself fragment under high thermal stress, leading to a variety of smaller hydrocarbon molecules.

General studies on amine degradation in CO2 capture plants have identified several classes of byproducts. bellona.org While not specific to 2-Ethyl-N,N-dimethylbutylamine, these provide a guide to the types of compounds that could be formed. These include smaller amines, ammonia (B1221849), aldehydes (such as formaldehyde), and carboxylic acids. oup.comresearchgate.net In some cases, these initial degradation products can react further to form more complex molecules, including amides and cyclic compounds like oxazolidinones. researchgate.net

The specific byproducts from 2-Ethyl-N,N-dimethylbutylamine would be determined by the weakest bonds in the molecule and the specific process conditions. Based on the degradation of a related compound, N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), one of its identified degradation products is 1,3-dimethylbutylamine, suggesting that cleavage of the larger amine structure can yield the stable butylamine (B146782) fragment. ospar.orgoecd.org This suggests that a plausible degradation product for 2-Ethyl-N,N-dimethylbutylamine could be the corresponding primary or secondary amine from the loss of methyl groups.

Table 2: Potential Thermal Degradation Products of 2-Ethyl-N,N-dimethylbutylamine This table lists plausible byproducts based on general tertiary amine degradation pathways and analysis of structurally similar compounds.

| Product Class | Potential Specific Byproducts | Formation Pathway |

| Smaller Amines | N,N-dimethylamine, N-methyl-2-ethylbutylamine | Cleavage of C-N bonds (Dealkylation) |

| Hydrocarbons | Ethene, Butene isomers | Fragmentation of the 2-ethylbutyl group |

| Aldehydes | Formaldehyde, Acetaldehyde | Oxidation/fragmentation of N-methyl groups |

| Ammonia | NH₃ | Advanced degradation of amine fragments oup.com |

| The formation of these products is inferred from established degradation mechanisms of other tertiary amines in similar industrial conditions. oup.combellona.orgutexas.edu |

Future Research Directions and Unanswered Questions

Development of Novel and Sustainable Synthetic Methodologies for Branched Tertiary Amines

The synthesis of structurally complex amines, particularly those with steric hindrance, remains a challenge in organic chemistry. researchgate.netresearchgate.netchimia.ch Future research will likely focus on developing more atom-economical and environmentally benign methods for constructing these valuable molecules.

Key areas for investigation include:

Catalytic C-H Functionalization: Directing the functionalization of unactivated C-H bonds is a powerful strategy for streamlining synthesis. researchgate.net Future work could focus on developing new catalysts that enable the selective alkylation of primary and secondary amines at the α-position to generate sterically hindered tertiary amines. researchgate.netnih.govresearchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient tool for organic synthesis. nih.gov Further exploration of this technology could lead to novel methods for the synthesis of branched tertiary amines under ambient conditions, potentially utilizing readily available starting materials. nih.gov

Multicomponent Reactions: Designing reactions where multiple components come together in a single step to form a complex product is a key principle of green chemistry. nih.gov The development of new multicomponent reactions for the synthesis of α-branched amines would offer a highly efficient alternative to traditional multi-step sequences. nih.gov

Use of Renewable Feedstocks: A major goal of sustainable chemistry is the utilization of renewable resources. rsc.org Future research should explore the synthesis of branched tertiary amines from biomass-derived starting materials, reducing the reliance on petrochemicals. rsc.org

A comparative analysis of emerging synthetic strategies is presented in Table 1.

| Synthetic Strategy | Advantages | Challenges | Potential for 2-Ethyl-N,N-dimethylbutylamine Synthesis |

| Catalytic C-H Functionalization | High atom economy, reduces pre-functionalization steps. | Catalyst development for high selectivity and broad substrate scope. | Direct synthesis from simpler amine precursors. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. nih.gov | Substrate scope limitations, potential for side reactions. | Energy-efficient synthesis under environmentally friendly conditions. |

| Multicomponent Reactions | High efficiency, rapid generation of molecular complexity. nih.gov | Discovery of new, broadly applicable reaction pathways. | One-pot synthesis from simple building blocks. |

| Renewable Feedstocks | Reduced environmental impact, sustainability. rsc.org | Development of efficient conversion pathways from biomass. | "Green" synthesis route from bio-based precursors. |

Deeper Mechanistic Understanding of Complex Amine Reactions

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. For branched tertiary amines, several areas warrant deeper mechanistic investigation.

Future research should focus on:

Elucidating Reaction Intermediates: The identification and characterization of transient intermediates in complex reactions, such as those involving organometallic catalysts, can provide critical insights into the reaction pathway. acs.org Techniques like low-temperature spectroscopy could be employed to observe these fleeting species. acs.org

Kinetic Studies: Detailed kinetic analysis can help to determine the rate-limiting step of a reaction and to understand the influence of various reaction parameters. acs.orgrsc.org This information is essential for optimizing reaction conditions to improve yield and selectivity.

Isotope Labeling Studies: The use of isotopic labels can provide definitive evidence for proposed reaction mechanisms, for example, by tracking the movement of atoms throughout a transformation. acs.org

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to model reaction pathways and predict outcomes. acs.orgmonash.edu For branched tertiary amines, advanced computational modeling can accelerate the discovery and optimization of synthetic routes.

Key areas for future development include:

Predictive Models for Catalyst Performance: Machine learning and other data-driven approaches can be used to develop models that predict the performance of catalysts for specific reactions. researchgate.netmdpi.comnih.gov This can significantly reduce the experimental effort required for catalyst screening.